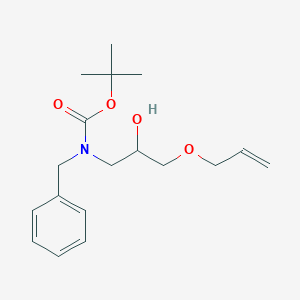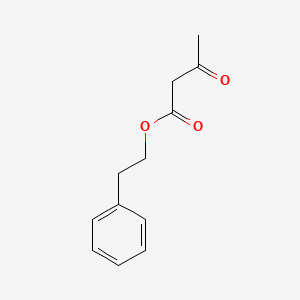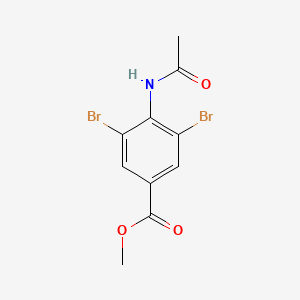
3-Bromcampher
Übersicht
Beschreibung
Its chemical formula is C10H15BrO, and it has a molecular weight of 231.13 g/mol . This compound is known for its unique structure, which includes a bicyclic framework with a bromine atom attached to the camphor skeleton. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
3-Bromcampher can be synthesized through several methods. One common method involves the bromination of camphor using a mixture of potassium bromide (KBr) and potassium bromate (KBrO3) in the presence of an acid . Another method uses hydrogen bromide (HBr) and sodium bromide (NaBr) with hydrogen peroxide (H2O2) or oxone as the oxidant . These methods are considered environmentally friendly as they avoid the use of elemental bromine, which produces hydrobromic acid as a byproduct .
Analyse Chemischer Reaktionen
3-Bromcampher undergoes various chemical reactions, including:
Substitution Reactions: It can react with phenylhydrazine to form hydrazones.
Oxidation Reactions: It can be oxidized to camphorquinone using dimethyl sulfoxide (DMSO) and sodium carbonate in the presence of tetrabutyl ammonium iodide.
Reduction Reactions: It can be reduced to camphor using reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
3-Bromcampher has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromcampher involves its interaction with molecular targets and pathways. For example, it can undergo photodynamic dissociation, where it absorbs light and breaks down into smaller fragments . This property makes it useful in studies involving photochemistry and photophysics.
Vergleich Mit ähnlichen Verbindungen
3-Bromcampher can be compared with other similar compounds, such as:
Camphor: The parent compound, which lacks the bromine atom.
Camphorquinone: An oxidized derivative of camphor.
2-Bornanone: Another brominated derivative with a different substitution pattern.
These compounds share similar structural features but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
3-bromo-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(11)7(6)12/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQNRSUZDLRDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2=O)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Dimethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B8140165.png)


![(2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one](/img/structure/B8140205.png)



![1-[(Z)-2-nitroethenyl]-3-propan-2-ylbenzene](/img/structure/B8140233.png)




